N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide
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Overview
Description
N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Quinoline-based compounds have been known to exhibit diverse biological and pharmacological activities . They have been used in the synthesis of promising antiparasitic drugs .
Mode of Action
Quinoline n-oxides, which are structurally similar, have been used as starting materials for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .
Biochemical Pathways
Quinoline-based compounds have been known to interact with various biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of the compound, have been discussed in relation to obtaining the best adme/tox results for drug candidates .
Result of Action
Quinoline-based compounds have been known to exhibit a wide spectrum of interesting pharmacological activities .
Action Environment
The synthesis of quinoline-based compounds has been discussed in relation to tackling the drawbacks of the syntheses and side effects on the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, anticancer, and antiviral agents.
Biological Studies: The compound is studied for its potential to inhibit enzymes and receptors involved in various diseases.
Industrial Applications: It is used in the synthesis of dyes, catalysts, and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxamide: Lacks the pyrrolidinone moiety, making it less versatile in biological applications.
N-(5-oxopyrrolidin-3-yl)quinoline: Lacks the carboxamide group, affecting its solubility and reactivity.
Uniqueness
N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide is unique due to the presence of both the quinoline and pyrrolidinone moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for drug development and other scientific research .
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-10(8-15-13)16-14(19)12-6-5-9-3-1-2-4-11(9)17-12/h1-6,10H,7-8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDDRRDTFAMWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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